molecular formula C20H21ClFN3O2S B10957805 N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B10957805
M. Wt: 421.9 g/mol
InChI Key: OUMRGDARVBOWOZ-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzenesulfonamide group, and a chlorofluorobenzyl moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl alcohol with a pyrazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-fluorobenzyl)benzimidazole
  • 4-Fluorobenzyl chloride
  • 2-Chloro-4-fluorobenzyl bromide

Uniqueness

N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClFN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H21ClFN3O2S/c1-12-5-6-13(2)19(9-12)28(26,27)24-20-14(3)23-25(15(20)4)11-16-7-8-17(22)10-18(16)21/h5-10,24H,11H2,1-4H3

InChI Key

OUMRGDARVBOWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)F)Cl)C

Origin of Product

United States

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